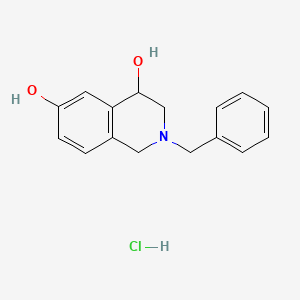
2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities . This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrahydroisoquinoline core, with additional hydroxyl groups at positions 4 and 6.
Preparation Methods
The synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The benzyl group and hydroxyl groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: Studies have shown its potential in modulating biological pathways and interactions with various biomolecules.
Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride can be compared with other similar compounds such as:
1-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium: This compound lacks the hydroxyl groups at positions 4 and 6, which may affect its biological activity and chemical reactivity.
2-Benzyl-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride: This compound has a methyl group instead of a hydrogen at the nitrogen position, which can influence its properties and applications. The presence of hydroxyl groups in this compound makes it unique and potentially more versatile in certain chemical and biological contexts.
Properties
CAS No. |
79677-15-9 |
|---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
2-benzyl-3,4-dihydro-1H-isoquinoline-4,6-diol;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c18-14-7-6-13-10-17(11-16(19)15(13)8-14)9-12-4-2-1-3-5-12;/h1-8,16,18-19H,9-11H2;1H |
InChI Key |
YQPXNFGMDZLYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1CC3=CC=CC=C3)C=CC(=C2)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




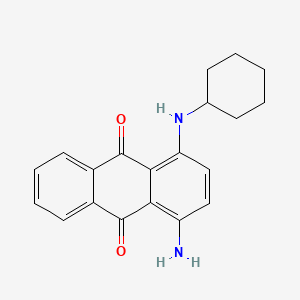
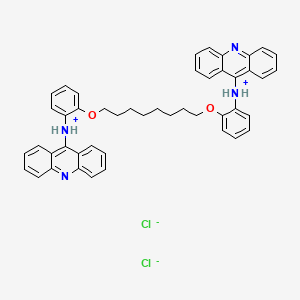
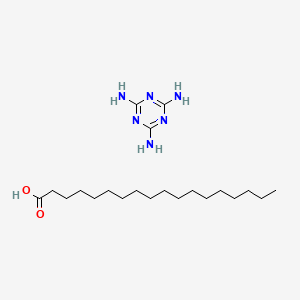

![N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate](/img/structure/B13777331.png)
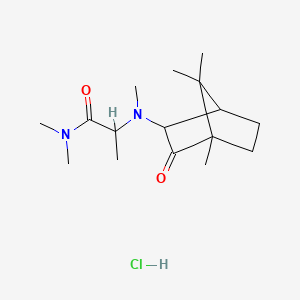
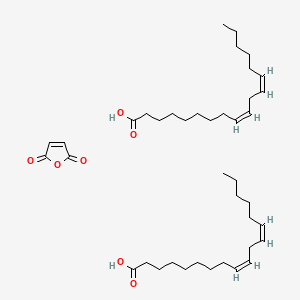
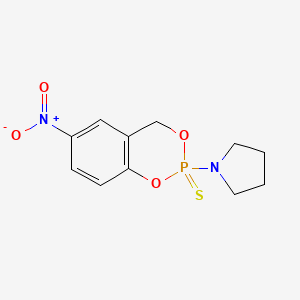
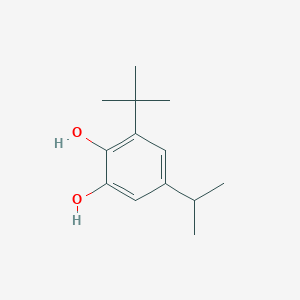
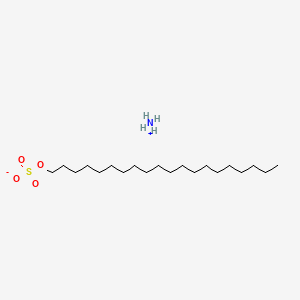
![7H-Benz[de]anthracen-7-one, 3,9-dichloro-](/img/structure/B13777355.png)
![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)
